

Application Notes and Protocols for Barium-138 in Astrophysics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-138**

Cat. No.: **B078834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of **Barium-138** (^{138}Ba) in modern astrophysics. This stable isotope serves as a crucial tracer for understanding the nucleosynthesis of heavy elements, the chemical evolution of galaxies, and the characterization of stellar populations. The following sections detail the theoretical background, experimental protocols, and data analysis techniques employed in the study of ^{138}Ba in astrophysical contexts.

Application: Tracing s-Process Nucleosynthesis

Barium-138 is predominantly synthesized through the slow neutron-capture process (s-process) in asymptotic giant branch (AGB) stars.^{[1][2]} Its abundance, particularly in relation to other barium isotopes and elements, provides a clean diagnostic for the efficiency and physical conditions of the s-process in stellar interiors. The s-process involves a sequence of neutron captures on seed nuclei, primarily iron, followed by beta decays if the newly formed isotope is unstable.^{[1][2]} The abundance of ^{138}Ba is a key observable for constraining theoretical models of stellar evolution and nucleosynthesis.^{[3][4]}

Key Nuclear Reactions

The production of ^{138}Ba in AGB stars is the culmination of a series of neutron captures and beta decays. The primary neutron sources are the $^{13}\text{C}(\alpha, n)^{16}\text{O}$ and $^{22}\text{Ne}(\alpha, n)^{25}\text{Mg}$ reactions.^[3] The s-process path leading to ^{138}Ba involves the following key steps:

- Seed Nuclei: Iron-peak elements present in the star's initial composition.
- Neutron Capture Chain: A sequence of neutron captures starting from lighter elements, progressively building up to heavier isotopes.
- Magic Neutron Number: ^{138}Ba has a magic neutron number of 82, which results in a very small neutron capture cross-section.^[5] This "bottleneck" in the s-process path leads to an accumulation of ^{138}Ba , making it one of the most abundant s-process isotopes.^[5]

Logical Pathway for s-Process Nucleosynthesis of ^{138}Ba

[Click to download full resolution via product page](#)

Caption: Simplified s-process pathway leading to the formation of ^{138}Ba .

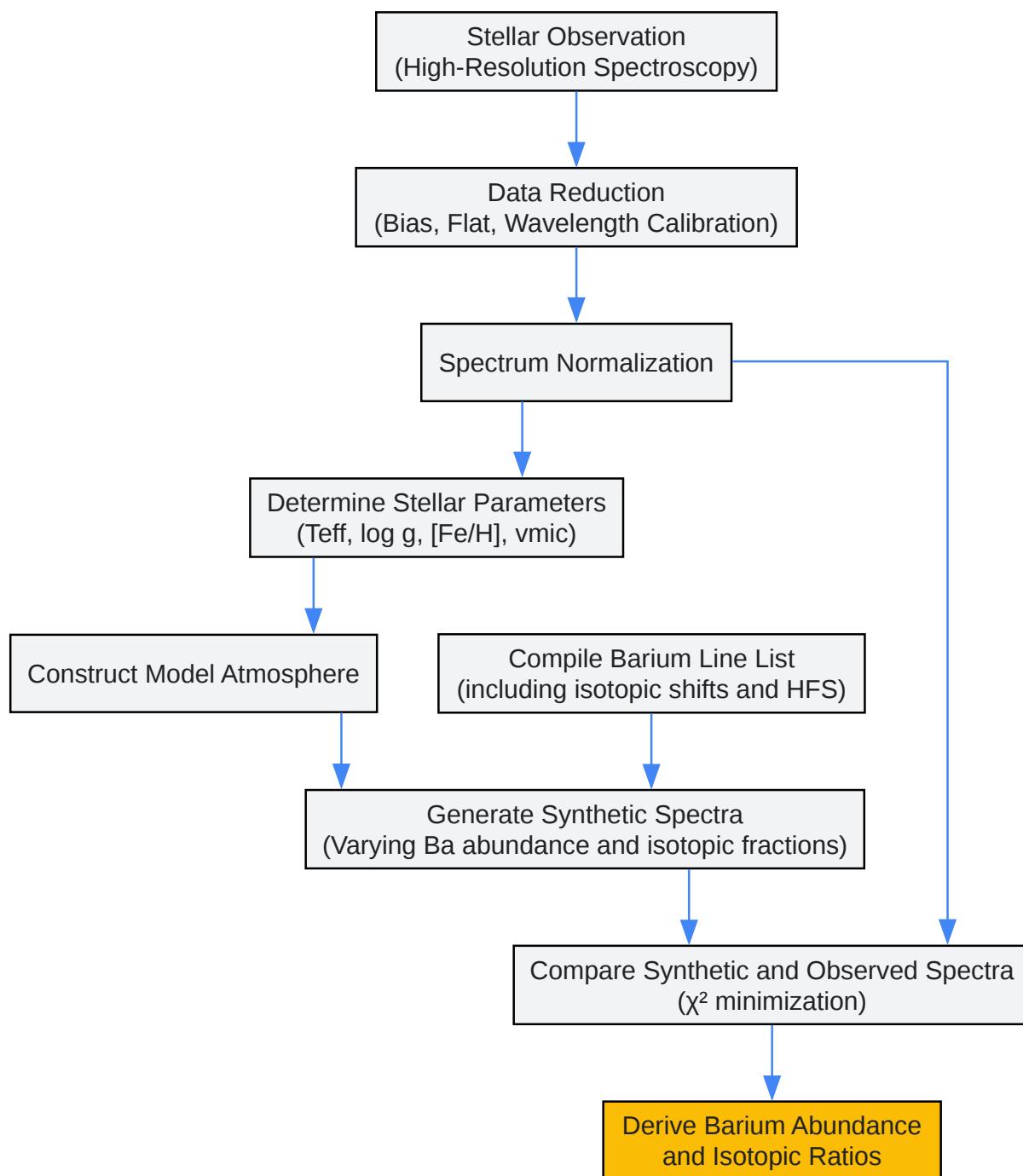
Application: Probing Galactic Chemical Evolution

The abundance of ^{138}Ba in stars of different ages and metallicities serves as a powerful tracer of the chemical enrichment history of the Milky Way and other galaxies.^{[6][7]} By analyzing the [Ba/Fe] ratio in stellar populations, astronomers can reconstruct the timeline of s-process element production and its contribution to the interstellar medium over cosmic time.^[6]

Quantitative Data: Barium Isotopic Ratios in Stellar Populations

The relative contributions of the s-process and the rapid neutron-capture process (r-process) to the total barium abundance can be disentangled by measuring the isotopic fractions. The odd isotopes of barium (^{135}Ba and ^{137}Ba) have a more significant contribution from the r-process compared to the even isotopes.

Stellar Population	Metallicity ([Fe/H])	Odd Isotope Fraction (f_odd)	s-process Contribution (%)	r-process Contribution (%)	Reference
Solar System	0.0	~0.18	~82	~18	[8]
Thin Disk Stars	-0.5 to +0.3	Varies	High	Low	[9]
Thick Disk Stars	-1.0 to -0.4	Higher than solar	Lower than solar	Higher than solar	[9]
Halo Stars	< -1.0	Significantly higher than solar	Low	High	[10]
Barium Stars	Variable	Low	Very High (>90)	Low	[8]


Experimental Protocol: Determination of ^{138}Ba Abundance from Stellar Spectra

The primary method for determining the abundance of ^{138}Ba in stars is through high-resolution spectroscopy. This involves capturing the star's light, dispersing it into a spectrum, and analyzing the absorption lines of barium.

Observational Setup

- Telescope: A large-aperture telescope equipped with a high-resolution echelle spectrograph.
- Spectrograph: Capable of achieving a resolving power ($R = \lambda/\Delta\lambda$) of at least 40,000 to resolve the isotopic and hyperfine structure of barium lines.
- Detector: A sensitive CCD detector to record the stellar spectrum with a high signal-to-noise ratio ($\text{S/N} > 100$).

Data Reduction and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining barium abundance from stellar spectra.

Detailed Methodological Steps

- Observation: Obtain high-resolution spectra of the target star covering the wavelength regions of key Ba II lines (e.g., 4554 Å, 4934 Å, 5853 Å, 6141 Å, and 6496 Å).
- Data Reduction: Process the raw spectral data to remove instrumental signatures. This includes bias subtraction, flat-fielding, and wavelength calibration using arc lamp spectra.
- Spectrum Normalization: Normalize the stellar continuum to unity to accurately measure the strength of absorption lines.
- Stellar Parameter Determination: Determine the star's effective temperature (Teff), surface gravity (log g), metallicity ([Fe/H]), and microturbulent velocity (vmic) by analyzing the equivalent widths of a set of unblended iron lines (Fe I and Fe II).[\[1\]](#)[\[8\]](#)
- Model Atmosphere Construction: Generate a model stellar atmosphere based on the derived stellar parameters using codes such as ATLAS or MARCS.
- Barium Line List Compilation: Create a detailed line list for the barium transitions of interest. This must include the wavelengths and oscillator strengths for each isotope (^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , ^{138}Ba) and the hyperfine splitting (HFS) components for the odd isotopes.
- Synthetic Spectrum Generation: Use a spectral synthesis code (e.g., MOOG, Turbospectrum) to generate theoretical spectra based on the model atmosphere and line list. The free parameters are the total barium abundance and the fractional abundances of the isotopes.
- Spectral Fitting: Compare the synthetic spectra to the observed spectrum and find the best-fit parameters by minimizing the chi-squared (χ^2) value. This yields the barium abundance and the isotopic fractions.[\[11\]](#)
- Error Analysis: Perform a thorough error analysis by considering uncertainties in the stellar parameters, atomic data, and the spectral fitting process.

Application: Constraining Neutron Capture Cross Sections

Accurate measurements of the neutron capture cross-sections of barium isotopes are essential for validating and refining s-process nucleosynthesis models.[\[12\]](#) These experiments are

typically performed in terrestrial laboratories using particle accelerators.

Experimental Protocol: Neutron Capture Cross-Section Measurement

- Sample Preparation: Prepare a highly enriched sample of the barium isotope of interest (e.g., ^{137}Ba to produce ^{138}Ba).
- Neutron Beam Production: Generate a neutron beam with a well-defined energy distribution using a particle accelerator, for example, through the $^7\text{Li}(\text{p},\text{n})^7\text{Be}$ reaction.
- Irradiation: Irradiate the barium sample with the neutron beam.
- Detection of Capture Events: Use a detector array, such as a $4\pi \text{ BaF}_2$ detector, to register the prompt gamma rays emitted following a neutron capture event.[\[12\]](#)[\[13\]](#)
- Data Acquisition: Record the time-of-flight of the neutrons and the energy of the emitted gamma rays to determine the neutron energy and identify capture events.
- Cross-Section Calculation: Calculate the neutron capture cross-section as a function of neutron energy based on the number of detected capture events, the neutron flux, and the number of target nuclei.

Quantitative Data: Maxwellian-Averaged Neutron Capture Cross Sections (MACS)

The astrophysically relevant quantity is the Maxwellian-averaged cross-section, which is the cross-section averaged over the thermal energy distribution of neutrons in a stellar interior.

Isotope	MACS at 30 keV (mb)	Uncertainty (mb)	Reference
^{134}Ba	36.3	± 1.5	[12]
^{135}Ba	78.1	± 2.9	[12]
^{136}Ba	10.1	± 0.4	[12]
^{137}Ba	23.5	± 0.9	[12]

These precise measurements are crucial for calculating the production of ^{138}Ba in stellar models and for interpreting the observed abundances in stars.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2402.14709] High-resolution spectroscopic analysis of four unevolved barium stars [arxiv.org]
- 2. s-process - Wikipedia [en.wikipedia.org]
- 3. The s process in AGB stars as constrained by a large sample of barium stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. [2201.13379] Barium stars as tracers of s-process nucleosynthesis in AGB stars I. 28 stars with independently derived AGB mass [arxiv.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. [PDF] Galactic Chemical Evolution of Heavy Elements: From Barium to Europium | Semantic Scholar [semanticscholar.org]
- 7. [2310.11504] 2D chemical evolution models II. Effects of multiple spiral arm patterns on O, Eu, Fe and Ba abundance gradients [arxiv.org]
- 8. scribd.com [scribd.com]

- 9. Barium isotopic ratios in metal-poor stars: calibrating the method with globular clusters
Based on data of the Gaia-ESO survey [arxiv.org]
- 10. arxiv.org [arxiv.org]
- 11. Barium isotopic ratios in metal-poor stars: Calibrating the method with globular clusters - I. Dwarf and giant stars in NGC 6752 | Astronomy & Astrophysics (A&A) [aanda.org]
- 12. Stellar neutron capture cross sections of the Ba isotopes. | Semantic Scholar [semanticscholar.org]
- 13. osti.gov [osti.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Barium-138 in Astrophysics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078834#applications-of-barium-138-in-astrophysics\]](https://www.benchchem.com/product/b078834#applications-of-barium-138-in-astrophysics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com